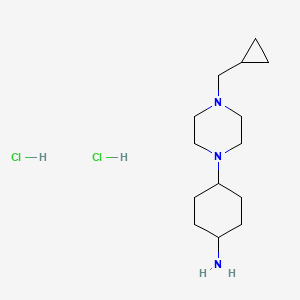
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with piperazine in the presence of cyclopropylmethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: A similar compound with slight structural differences.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Uniqueness
4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine dihydrochloride stands out due to its unique combination of cyclopropylmethyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H29Cl2N3 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H27N3.2ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;;/h12-14H,1-11,15H2;2*1H |
Clé InChI |
GZZBZFSTKKUYLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


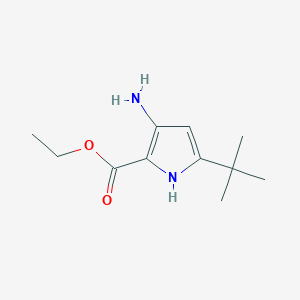
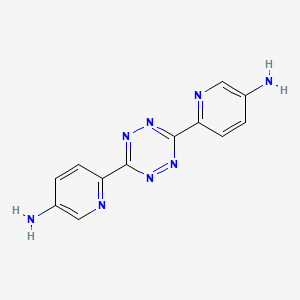
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)

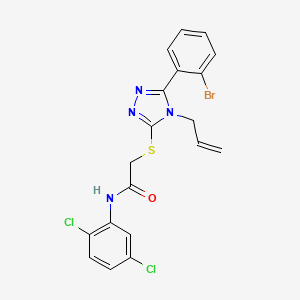


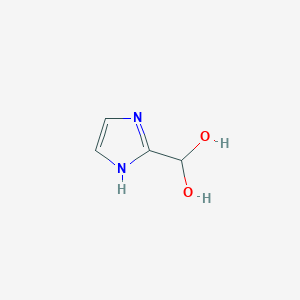
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
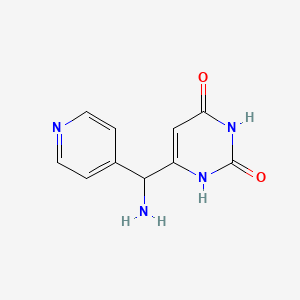


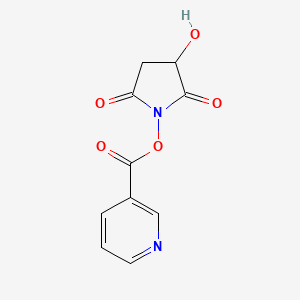
![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
